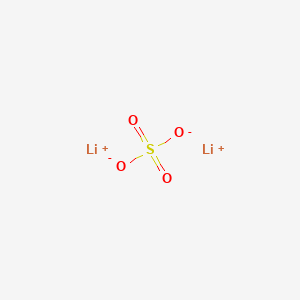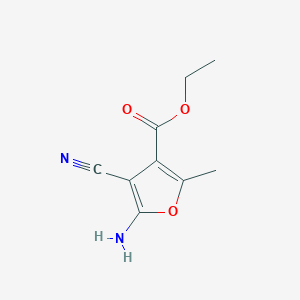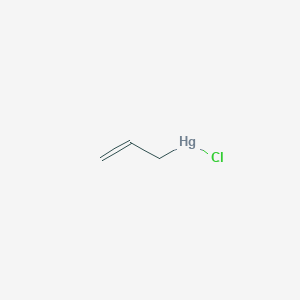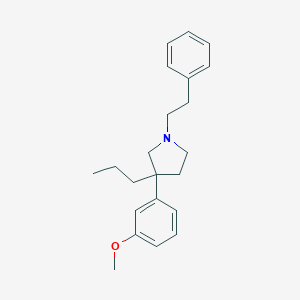
Lithium sulfate
概要
説明
Lithium sulfate is an inorganic compound with the chemical formula Li₂SO₄. It is the lithium salt of sulfuric acid and appears as a white crystalline solid. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air. This compound is soluble in water, but unlike many salts, its solubility decreases with increasing temperature due to its exothermic dissolution process .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized by reacting lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄). The reaction is as follows: [ \text{Li}_2\text{CO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction is typically carried out at room temperature and results in the formation of this compound, water, and carbon dioxide.
Industrial Production Methods:
Reduction with Hydrogen: A green and cost-effective method involves reducing this compound with hydrogen to produce high-purity lithium sulfide (Li₂S).
Metathesis Reactions: Another method involves metathesis reactions between lithium salts (such as lithium halides or nitrates) and sodium sulfide (Na₂S).
Types of Reactions:
Reduction: this compound can be reduced to lithium sulfide (Li₂S) using carbon or hydrogen as reducing agents.
Common Reagents and Conditions:
Carbon: Used as a reducing agent in carbothermal reduction.
Hydrogen: Used in a green synthesis method to reduce this compound to lithium sulfide.
Major Products:
Lithium Sulfide (Li₂S): A critical raw material for the synthesis of sulfide solid-state electrolytes.
科学的研究の応用
Lithium sulfate has a wide range of applications in scientific research:
作用機序
The precise mechanism of action of lithium sulfate, particularly in its therapeutic applications, is not fully understood. it is believed to involve several molecular targets and pathways:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.
Neurotransmitter Modulation: Lithium ions modulate glutamate receptors, helping to maintain stable levels of glutamate between neurons.
Neuroprotective Effects: Lithium has been shown to reduce amyloid deposition, tau phosphorylation, and neuroinflammation, while enhancing autophagy, neurogenesis, and synaptic plasticity.
類似化合物との比較
Lithium sulfate can be compared with other lithium salts and sulfates:
Lithium Chloride (LiCl): Unlike this compound, lithium chloride is highly soluble in water and is commonly used in biochemical applications.
Sodium Sulfate (Na₂SO₄): Sodium sulfate shares similar solubility properties with this compound but does not exhibit the same piezoelectric properties.
Potassium Sulfate (K₂SO₄): Potassium sulfate is another sulfate salt with different solubility and thermal properties compared to this compound.
This compound’s unique properties, such as its retrograde solubility and piezoelectric characteristics, distinguish it from other similar compounds.
特性
IUPAC Name |
dilithium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCSSUBVCNVSK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SO4, Li2O4S | |
| Record name | lithium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049201 | |
| Record name | Lithium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10377-48-7 | |
| Record name | Lithium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)





![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)




